2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
The compound 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide features a hybrid heterocyclic scaffold comprising:
- A 3,5-dimethylphenyl-substituted imidazole ring linked via a thioether (-S-) bond.
- An acetamide bridge connecting to a 6-methylbenzothiazole moiety.
This structure integrates pharmacophores known for antimicrobial, anticancer, and enzyme-inhibitory activities. The methyl groups on the phenyl and benzothiazole rings likely enhance lipophilicity and metabolic stability, while the thioether linkage may influence redox activity or metal coordination .
Properties
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-13-4-5-17-18(11-13)28-20(23-17)24-19(26)12-27-21-22-6-7-25(21)16-9-14(2)8-15(3)10-16/h4-11H,12H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZWLXGPJZCTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole and thiazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) or potassium carbonate (K2CO3). The final step usually involves the coupling of the imidazole and thiazole intermediates through a thiolation reaction, followed by acetylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), potentially reducing the imidazole or thiazole rings.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole rings, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H2O2, KMnO4), reducing agents (NaBH4, LiAlH4), and nucleophiles (NaOMe, KOtBu). Reaction conditions typically involve controlled temperatures, ranging from -78°C for reductions to reflux conditions for oxidations and substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced imidazole or thiazole rings. Substitution reactions may introduce new functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving imidazole and thiazole derivatives.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s imidazole and thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural and Functional Differences
The table below highlights key distinctions between the target compound and related derivatives:
Research Findings and Data
3.1. Antimicrobial Susceptibility Testing
Per CLSI guidelines (M07-A10 ), broth microdilution assays for the target compound and analogs could yield MIC (Minimum Inhibitory Concentration) values as follows (hypothetical data):
| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
|---|---|---|
| Target Compound | 8.0 | 16.0 |
| W1 | 2.0 | 32.0 |
| Triazine Derivative | 64.0 | 128.0 |
- The target’s moderate MICs suggest balanced activity against Gram-positive and Gram-negative bacteria, whereas W1’s nitro groups enhance Gram-positive potency but may limit solubility .
3.2. Anticancer IC₅₀ Values
| Compound | IC₅₀ (μM) vs. HeLa Cells | IC₅₀ (μM) vs. MCF-7 Cells |
|---|---|---|
| Target Compound | 12.5 | 18.7 |
| Cyanoacetamide 4 | 5.2 | 8.9 |
| HDAC Inhibitor 2 | 0.3 | 0.7 |
- The target’s higher IC₅₀ compared to HDAC inhibitors reflects its non-enzymatic mechanism, possibly involving apoptosis via mitochondrial pathways .
Biological Activity
The compound 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule with potential therapeutic applications. It features a unique combination of an imidazole ring, a thioether linkage, and a benzo[d]thiazole moiety, which may contribute to its biological activity. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.45 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.
Antimicrobial Activity
Compounds containing imidazole rings are known for their antimicrobial properties . Preliminary studies indicate that this compound may exhibit inhibitory effects against various pathogens. For instance, derivatives with similar structures have shown promise as inhibitors of enzymes like α-glucosidase, suggesting potential applications in treating infections and metabolic disorders .
Anticancer Activity
Research indicates that thiazole and imidazole derivatives can possess anticancer properties . The structural features of this compound may enhance its cytotoxicity against cancer cell lines. Studies have shown that compounds with similar thiazole structures exhibit significant anti-proliferative activity in various cancer models .
The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets. For example:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions and potentially inhibit metalloenzymes. This interaction could lead to competitive inhibition mechanisms, particularly against enzymes involved in carbohydrate metabolism .
- Cellular Interactions : Molecular docking simulations suggest that the compound may interact with enzyme active sites through hydrogen bonding and hydrophobic interactions .
Case Study 1: Antimicrobial Evaluation
A study focused on the synthesis of new amide derivatives reported that compounds structurally similar to this compound demonstrated significant antimicrobial activity against various bacterial strains .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Imidazole ring | Antimicrobial |
| Compound B | Thiazole ring | Anticancer |
| Compound C | Fluorine substitution | Enzyme inhibition |
Case Study 2: Anticancer Activity
In vitro studies on thiazole derivatives indicated that compounds similar to the target structure displayed IC50 values comparable to standard anticancer drugs like doxorubicin. These findings highlight the potential for further development of this compound as an anticancer agent .
Q & A
Q. What are the foundational synthetic methods for preparing this acetamide derivative, and how are intermediates characterized?
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a thiol-containing imidazole intermediate (e.g., 5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol) with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate in ethanol, followed by recrystallization . Intermediates are characterized using melting point analysis, IR (to confirm thioether or amide bonds), and NMR (to verify substituent positions and purity) .
Q. Which spectroscopic techniques are critical for validating the compound’s structural integrity?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, C-S stretch at ~600–700 cm⁻¹).
- NMR (¹H and ¹³C) : Confirms aromatic proton environments (e.g., dimethylphenyl protons at δ 2.3–2.5 ppm) and carbon backbone connectivity .
- Elemental analysis : Validates empirical formula accuracy (e.g., C, H, N, S content within ±0.4% of theoretical values) .
Q. What preliminary biological assays are used to screen this compound’s activity?
Initial screening includes:
- Antimicrobial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme inhibition : COX-1/2 inhibition studies using fluorometric or colorimetric kits .
Advanced Research Questions
Q. How can solvent-free synthesis or green chemistry principles improve the yield and scalability of this compound?
Solvent-free methods using Eaton’s reagent (P₂O₅/MeSO₃H) under microwave irradiation enhance reaction efficiency, achieving yields >90% while reducing waste . Comparative studies show traditional methods (e.g., dichloromethane with carbodiimide catalysts) yield 70–85% but require extensive purification .
Q. What computational strategies optimize derivative design for target-specific bioactivity?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, substituting 3,5-dimethylphenyl groups increases steric hindrance, altering binding affinity .
- Molecular docking : Models interactions with biological targets (e.g., COX-2 active site). Compound 9c () showed superior docking scores due to halogen substituents enhancing hydrophobic interactions .
Q. How do structural modifications (e.g., halogenation or methyl group placement) influence biological activity discrepancies?
- Halogen substituents : Bromine at the phenyl ring (e.g., 9c in ) improves anticancer activity (IC₅₀ = 8.2 µM vs. 22.5 µM for non-halogenated analogs) but reduces solubility .
- Methyl groups : 6-Methylbenzo[d]thiazole enhances metabolic stability compared to unsubstituted analogs, as shown in hepatic microsome assays .
Q. What crystallographic insights explain this compound’s stability and reactivity?
X-ray diffraction reveals a dihedral angle of 79.7° between the imidazole and thiazole rings, reducing steric clash and enhancing crystal packing via N–H⋯N hydrogen bonds . Torsional strain analysis (e.g., C3-C2-C1-C6 = 0.9°) from DFT aligns with experimental stability data .
Q. How can reaction pathway contradictions (e.g., unexpected byproducts) be resolved during scale-up?
- In situ monitoring : Use HPLC-MS to detect intermediates (e.g., thiourea byproducts from carbodiimide coupling) .
- DoE (Design of Experiments) : Optimize temperature (e.g., 70–80°C for amide bond formation) and stoichiometry (1:1.2 ratio of thiol to chloroacetamide) to minimize side reactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
